Sor-C13

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

SOR-C13は、ペプチド生産に一般的に使用される方法である固相ペプチド合成(SPPS)を用いて合成されます . この技術は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを含みます。 このプロセスには、脱保護とカップリング反応の複数ステップが含まれ、その後樹脂からの切断と精製が行われます . This compoundの工業生産方法は広く文書化されていませんが、SPPS法は、より大規模な生産ニーズに対応できます。

化学反応の分析

SOR-C13は、その合成中に主にペプチド結合形成と切断反応を起こします . ペプチドの性質のため、酸化、還元、または置換反応には通常関与しません。 これらの反応から形成される主な生成物は、目的のペプチド配列であり、その後精製されて最終的な化合物が得られます。

科学研究における用途

This compoundは、特に腫瘍学の分野において、科学研究において大きな可能性を示しています。 これは、上皮由来の進行した固形腫瘍の治療における有効性を評価するために、フェーズI臨床試験で評価されています . この化合物は、卵巣癌と乳癌の異種移植モデルで抗腫瘍活性を示しています . さらに、this compoundのTRPV6を介したカルシウム流入阻害能力は、癌細胞におけるカルシウムシグナル伝達経路を研究するための貴重なツールとなっています .

科学的研究の応用

Cancer Treatment

SOR-C13 is primarily being investigated for its efficacy in treating solid tumors. The following table summarizes key clinical findings from various studies:

Potential in Viral Infections

Recent investigations into this compound's role in mitigating severe immune responses to SARS-CoV-2 have indicated its potential beyond oncology. The compound may interfere with viral entry into host cells by binding to the SARS-CoV-2 spike protein, thereby blocking its interaction with the ACE2 receptor . This dual application highlights this compound's versatility as both an anticancer agent and a potential therapeutic for viral infections.

Case Study 1: Pancreatic Cancer

In an investigator-initiated trial at the University of Texas MD Anderson Cancer Center, this compound was administered to patients with pancreatic ductal adenocarcinoma who had failed multiple prior therapies. One patient exhibited a 27% reduction in tumor size after four cycles of treatment, correlating with a validated blood biomarker for pancreatic cancer .

Case Study 2: Ovarian Cancer Imaging

A study demonstrated that this compound could be used for molecular imaging of ovarian tumors in preclinical models, showing rapid uptake and retention within tumor sites. This capability suggests that this compound could serve as a platform for delivering diagnostic agents directly to TRPV6-rich tumors, enhancing both diagnostic and therapeutic strategies .

Safety Profile

The safety profile of this compound has been favorable across clinical trials. No drug-related serious adverse events were reported during early trials, and dose-limiting toxicities were manageable with calcium and vitamin D supplementation. The most common adverse effects included transient Grade 2 hypocalcemia, which was reversible .

作用機序

SOR-C13は、TRPV6カルシウムチャネルに選択的に結合し、阻害することによりその効果を発揮します . TRPV6は細胞におけるカルシウム取り込みを担っており、その過剰発現は、様々な癌における細胞増殖と生存の増加に関連しています . TRPV6を阻害することにより、this compoundはカルシウム流入を減らし、癌細胞における細胞増殖の減少とアポトーシスの増加につながります .

類似の化合物との比較

This compoundは、TRPV6カルシウムチャネルに対する高親和性と選択性でユニークです . 類似の化合物には、合成および天然の小型分子など、同じチャネルを標的とする他のTRPV6阻害剤が含まれます . this compoundは、そのペプチドの性質とソリシジンからの誘導によって際立っており、これはTRPV6を標的とするための新規なメカニズムを提供します .

類似化合物との比較

SOR-C13 is unique in its high affinity and selectivity for the TRPV6 calcium channel . Similar compounds include other TRPV6 inhibitors, such as synthetic and natural small molecules that target the same channel . this compound stands out due to its peptide nature and its derivation from soricidin, which provides a novel mechanism for targeting TRPV6 .

生物活性

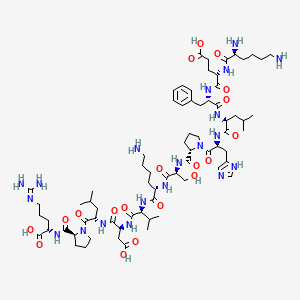

Sor-C13 is a synthetic peptide derived from the C-terminal region of Soricidin, designed specifically to inhibit the TRPV6 calcium channel, which is often over-expressed in various solid tumors. This compound has garnered attention due to its potential as an anticancer agent, particularly in the treatment of pancreatic and ovarian cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical findings, and potential therapeutic applications.

This compound selectively binds to and disrupts the function of TRPV6 channels. TRPV6 plays a critical role in calcium signaling pathways that promote tumor growth and metastasis. By inhibiting this channel, this compound may downregulate pro-cancerous gene expression, thereby exerting its anticancer effects .

Phase 1b Clinical Trial

Currently, this compound is undergoing a Phase 1b clinical trial at the University of Texas MD Anderson Cancer Center (MDACC). The trial aims to determine the maximum tolerated dose (MTD) and evaluate safety and efficacy in patients with late-stage solid tumors. Key findings from the trial include:

- Safety Profile : this compound has shown a favorable safety profile with no drug-related adverse events reported in initial cohorts.

- Efficacy Indicators : After two cycles of treatment, 55% of patients exhibited stable disease. Notably, one patient with progressive disease achieved stability for over a year .

- Tumor Response : Among patients with pancreatic ductal adenocarcinoma who had previously failed multiple therapies, one patient demonstrated a 27% reduction in tumor size after four cycles of treatment .

Animal Studies

Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models of human ovarian and breast cancer. In these studies, fluorescently tagged this compound revealed rapid uptake by tumors, peaking within one hour post-administration and persisting for at least 72 hours .

Toxicology Studies

Toxicology studies conducted on rats and dogs indicated minimal toxicity with no significant adverse effects observed even at high doses. Importantly, no cardiotoxicity was noted, which is a common concern with many cytotoxic agents .

Research Findings Overview

| Study Type | Findings |

|---|---|

| Clinical Trial | 55% stable disease rate; significant tumor size reduction in some patients; favorable safety profile. |

| Animal Studies | Effective tumor growth inhibition; rapid accumulation in tumors; maintained presence for several days. |

| Toxicology Studies | Minimal toxicity; no cardiotoxicity; safe at high doses. |

Case Studies

Several case studies have emerged from the ongoing clinical trials:

- Case Study 1 : A patient with advanced pancreatic cancer showed stable disease after two treatment cycles, correlating with validated biomarkers for pancreatic cancer.

- Case Study 2 : Another patient previously treated with three different regimens exhibited a notable reduction in tumor size after receiving this compound .

特性

CAS番号 |

1187852-48-7 |

|---|---|

分子式 |

C72H116N20O19 |

分子量 |

1565.8 g/mol |

IUPAC名 |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C72H116N20O19/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |

InChIキー |

LGANPTNILMNMES-TVNHODDRSA-N |

SMILES |

N=C(N)NCCC[C@@H](C(O)=O)NC([C@H]1N(C([C@H](CC(C)C)NC([C@H](CC(O)=O)NC([C@H](C(C)C)NC([C@H](CCCCN)NC([C@H](CO)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H](CC(C)C)NC([C@H](CC4=CC=CC=C4)NC([C@H](CCC(O)=O)NC([C@H](CCCCN)N)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)CCC1)=O |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SOR-C13; SOR-C-13; SOR-C 13; SORC13; SORC-13; SORC 13; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。